molecular formula C20H17NO B11177860 N-(3-methylphenyl)biphenyl-4-carboxamide

N-(3-methylphenyl)biphenyl-4-carboxamide

Cat. No.: B11177860
M. Wt: 287.4 g/mol
InChI Key: QZZZUXFXQDNQBQ-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)biphenyl-4-carboxamide is an organic compound with the molecular formula C20H17NO and a molecular weight of 287.36 g/mol . This compound is known for its unique structure, which consists of a biphenyl core substituted with a carboxamide group and a 3-methylphenyl group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Chemical Reactions Analysis

N-(3-methylphenyl)biphenyl-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of halogens or nitro groups. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3-methylphenyl)biphenyl-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)biphenyl-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and are still under investigation in various research studies .

Comparison with Similar Compounds

N-(3-methylphenyl)biphenyl-4-carboxamide can be compared with other similar compounds, such as:

    N-phenylbiphenyl-4-carboxamide: This compound lacks the methyl group on the phenyl ring, which may affect its chemical reactivity and biological activity.

    N-(4-methylphenyl)biphenyl-4-carboxamide: The position of the methyl group on the phenyl ring can influence the compound’s properties and interactions.

    N-(3-methylphenyl)benzamide: This compound has a simpler structure with only one phenyl ring, which may result in different chemical and biological properties.

Properties

Molecular Formula

C20H17NO

Molecular Weight

287.4 g/mol

IUPAC Name

N-(3-methylphenyl)-4-phenylbenzamide

InChI

InChI=1S/C20H17NO/c1-15-6-5-9-19(14-15)21-20(22)18-12-10-17(11-13-18)16-7-3-2-4-8-16/h2-14H,1H3,(H,21,22)

InChI Key

QZZZUXFXQDNQBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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